N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-11(17-16(18)12-5-4-6-12)9-13-10-19-15-8-3-2-7-14(13)15/h2-3,7-8,10-12H,4-6,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIPUYDPQRGKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclobutanecarboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via a Grignard reaction or other alkylation methods.
Cyclobutanecarboxamide Formation: The final step involves the formation of the cyclobutanecarboxamide group, which can be achieved through amide bond formation reactions using appropriate carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzothiophene ring or the cyclobutanecarboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiophene derivatives and modified cyclobutanecarboxamide groups.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclobutanecarboxamide has a complex structure that contributes to its biological activity. The compound features a cyclobutane ring, which is known for its unique strain and reactivity, combined with a benzothiophene moiety that enhances its pharmacological properties.
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that the benzothiophene structure can interact with various biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent .
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective qualities, potentially aiding in the treatment of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be beneficial in conditions like Alzheimer's or Parkinson's disease .
-
Pharmacology
- Receptor Modulation : The compound has been studied for its ability to act as a modulator of certain receptors in the central nervous system. This modulation can lead to therapeutic effects in mood disorders and anxiety .
- Anti-inflammatory Properties : There is emerging evidence that this compound may exhibit anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The cyclobutanecarboxamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares functional similarities with other carboxamide derivatives but differs in core structural motifs. A key comparison can be drawn with 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide (), which features a cyclopropene ring and bromophenyl group. Key distinctions include:
- Aromatic Substituents : The benzothiophene group (aromatic with sulfur) vs. bromophenyl (halogenated aryl) may alter electronic properties and π-π stacking behavior.
- Amide Substituents : The target compound’s secondary amide contrasts with the tertiary diethylamide in , affecting hydrogen-bonding capacity.
Crystallographic and Hydrogen Bonding Characteristics
Crystallographic analysis of carboxamides often relies on software like SHELX (), which is widely used for small-molecule refinement . For example, the NH group in the target compound may act as a hydrogen-bond donor, facilitating layered or helical packing motifs, whereas the tertiary amide in ’s compound lacks this capability, leading to weaker van der Waals-dominated crystal packing .
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclobutanecarboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a cyclobutane ring, which contributes to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
2. Neuroprotective Effects
Animal models have demonstrated that the compound may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases. It appears to modulate neuroinflammatory pathways and enhance neuronal survival under stress conditions.
3. Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains, indicating its potential as a lead compound for antibiotic development.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Neuroinflammation Modulation : It reduces levels of pro-inflammatory cytokines, thereby protecting neurons from inflammation-induced damage.
- Antibacterial Action : The compound disrupts bacterial cell membrane integrity, leading to cell lysis.
Data Tables
| Biological Activity | Effect Observed | Study Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotective | Reduced neuronal death | |
| Antimicrobial | Bacterial growth inhibition |
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Case Study on Cancer Cells :
A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production. -
Neuroprotective Study :
In a rat model of Alzheimer's disease, administration of the compound led to significant improvements in cognitive function as measured by the Morris water maze test, alongside reduced levels of amyloid-beta plaques. -
Antimicrobial Efficacy :
A series of tests against Staphylococcus aureus showed that the compound exhibited an MIC (minimum inhibitory concentration) of 15 µg/mL, indicating promising antibacterial properties.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to synthesize N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclobutanecarboxamide?
- Methodological Answer : The synthesis typically involves coupling the benzothiophene moiety with a cyclobutanecarboxamide scaffold. Key steps include:
- Amide bond formation : Reacting 1-(1-benzothiophen-3-yl)propan-2-amine with cyclobutanecarboxylic acid derivatives (e.g., acyl chlorides or activated esters) under coupling agents like HATU or EDC .
- Directing group utilization : Introducing bidentate directing groups (e.g., quinolin-8-yl) to facilitate regioselective functionalization of the cyclobutane ring, enhancing synthetic efficiency .
- Purification : Column chromatography or recrystallization to isolate the final product, followed by characterization via NMR and mass spectrometry .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve the 3D structure using programs like SHELXL for refinement .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm proton environments and carbon frameworks (e.g., benzothiophene aromatic signals at δ 7.2–7.8 ppm) .
- FT-IR : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula accuracy within 5 ppm error .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer :
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), using broth microdilution per CLSI guidelines .
- Cytotoxicity testing : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can computational methods optimize the stereochemical outcomes of cyclobutanecarboxamide derivatives?
- Methodological Answer :
- Molecular docking : Predict binding conformations with target proteins (e.g., enzymes) using AutoDock Vina, focusing on steric and electronic complementarity .
- DFT calculations : Analyze transition states to favor all-cis stereochemistry in the cyclobutane ring, guided by directing groups like quinolin-8-yl .
- MD simulations : Assess stability of stereoisomers in physiological conditions (e.g., 100 ns trajectories in explicit solvent) .
Q. What strategies resolve contradictions between computational binding predictions and experimental affinity data?
- Methodological Answer :
- Experimental validation :
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) to confirm or refute docking poses .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to identify enthalpic/entropic drivers .
- Data reconciliation :
- Re-docking with solvation effects : Include explicit water molecules in docking grids to improve pose accuracy .
- Free-energy perturbation (FEP) : Calculate relative binding energies for mismatched ligand-receptor pairs .
Q. How can structural modifications enhance metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric replacement : Substitute labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation .
- Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) to improve bioavailability .
- Metabolite identification : Use LC-MS/MS to track degradation pathways in hepatocyte models, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
